Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216392-78-7
Cat. No.: VC4910875
Molecular Formula: C31H29ClN2O4S
Molecular Weight: 561.09
* For research use only. Not for human or veterinary use.
![Ethyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216392-78-7](/images/structure/VC4910875.png)
Specification
CAS No. | 1216392-78-7 |
---|---|
Molecular Formula | C31H29ClN2O4S |
Molecular Weight | 561.09 |
IUPAC Name | ethyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C31H28N2O4S.ClH/c1-2-37-31(36)27-25-17-18-33(19-21-9-5-3-6-10-21)20-26(25)38-30(27)32-29(35)24-15-13-23(14-16-24)28(34)22-11-7-4-8-12-22;/h3-16H,2,17-20H2,1H3,(H,32,35);1H |
Standard InChI Key | CSDUDCLUNLQPRG-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Modifications
The molecule features a thieno[2,3-c]pyridine backbone, a bicyclic system combining thiophene and pyridine rings. This scaffold is further functionalized with:
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A 4-benzoylbenzamido group at position 2, introducing a bulky aromatic moiety capable of π-π stacking interactions.
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A benzyl substituent at position 6, enhancing lipophilicity and potential blood-brain barrier permeability.
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An ethyl carboxylate ester at position 3, moderating solubility and metabolic stability .
The hydrochloride salt form improves crystallinity and aqueous solubility, critical for formulation development .
Molecular Data Table
Property | Value |
---|---|
CAS No. | 1216392-78-7 |
Molecular Formula | C₃₁H₂₉ClN₂O₄S |
Molecular Weight | 561.09 g/mol |
IUPAC Name | Ethyl 2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
SMILES | CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl |
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis involves sequential reactions to build the thienopyridine core and introduce substituents:
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Cyclocondensation: A piperidone derivative reacts with ethyl cyanoacetate and sulfur under reflux to form the tetrahydrothienopyridine ring.
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Benzoylation: The 4-benzoylbenzamido group is introduced via amide coupling, typically using DCC/DMAP as catalysts.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization .
Key Reaction Conditions
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Solvents: Ethanol, dichloromethane.
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Catalysts: Morpholine, DCC.
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Temperature: Reflux (78–110°C).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 31 mg/mL in DMSO; limited solubility in water (<1 mg/mL) due to high lipophilicity (LogP ≈ 3.8) .
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Stability: Sensitive to light and humidity; requires storage at -20°C under inert atmosphere .
Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Recent patents highlight its utility in developing anticancer agents targeting PI3K/Akt/mTOR pathways .
Research Challenges
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